molecular formula C6H8O2 B3425109 Methyl 2-methylbut-3-ynoate CAS No. 387401-01-6

Methyl 2-methylbut-3-ynoate

Cat. No.: B3425109
CAS No.: 387401-01-6
M. Wt: 112.13 g/mol
InChI Key: IXLXCUWRPMTLOH-UHFFFAOYSA-N
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Description

Methyl 2-methylbut-3-ynoate is an organic compound with the molecular formula C6H8O2. It is a methyl ester derivative of 2-methylbut-3-ynoic acid. This compound is known for its unique structure, which includes an alkyne functional group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylbut-3-ynoate can be synthesized through various methods. One common approach involves the esterification of 2-methylbut-3-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process often includes purification steps such as distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylbut-3-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methylbut-3-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methylbut-3-ynoate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis by esterases to produce 2-methylbut-3-ynoic acid, which may further participate in metabolic pathways. The alkyne group can also engage in cycloaddition reactions, forming new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methylbut-3-ynoate is unique due to its alkyne functional group and the presence of a methyl group at the second carbon. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-methylbut-3-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-5(2)6(7)8-3/h1,5H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLXCUWRPMTLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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